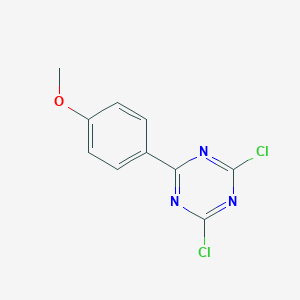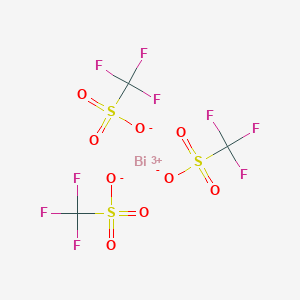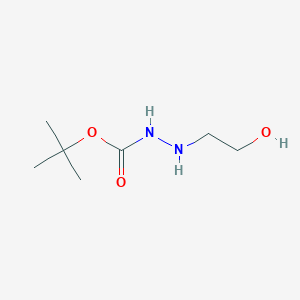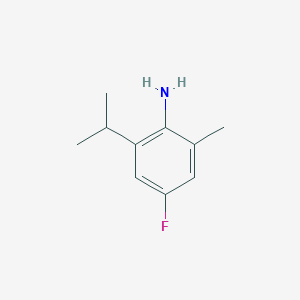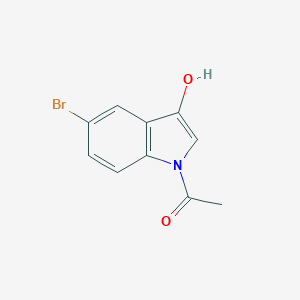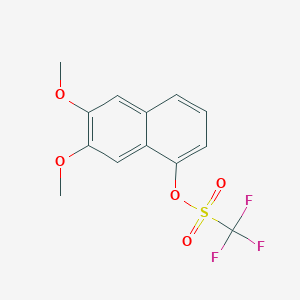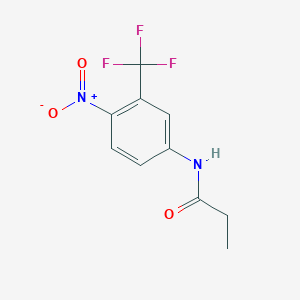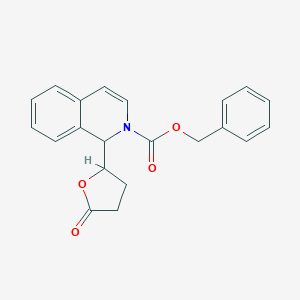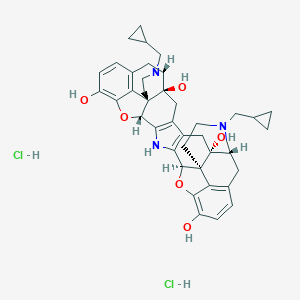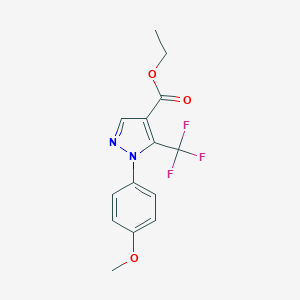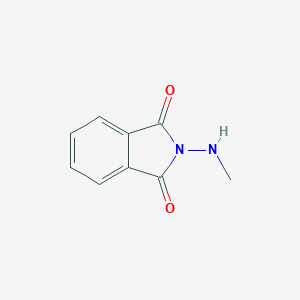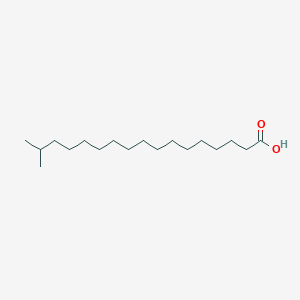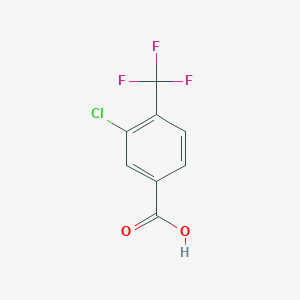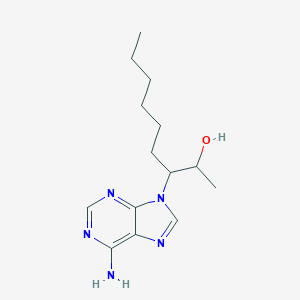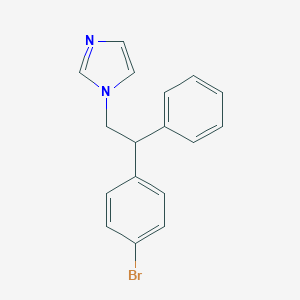
Brolaconazole
Vue d'ensemble
Description
Brolaconazole is a novel antifungal agent that belongs to the class of triazole derivatives. It has shown promising results in the treatment of various fungal infections. The purpose of
Mécanisme D'action
Brolaconazole acts by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This inhibition leads to the disruption of the membrane structure and ultimately results in the death of the fungal cell. Brolaconazole has a high affinity for the fungal cytochrome P450 enzyme, which is involved in the synthesis of ergosterol.
Effets Biochimiques Et Physiologiques
Brolaconazole has been shown to have a low toxicity profile in vitro and in vivo. It is rapidly absorbed and metabolized in the liver. Brolaconazole has a long half-life, which allows for once-daily dosing. It has also been found to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of brolaconazole is its broad spectrum of activity against various fungal species. It is also effective against drug-resistant strains of fungi. Brolaconazole has a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of brolaconazole is its high cost, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research and development of brolaconazole. One of the areas of focus is the optimization of the synthesis method to reduce the cost of production. Another area of focus is the development of brolaconazole-based combination therapies for the treatment of fungal infections. Additionally, there is a need for further studies to evaluate the safety and efficacy of brolaconazole in clinical settings.
Conclusion:
Brolaconazole is a promising antifungal agent that has shown great potential in the treatment of fungal infections. Its broad spectrum of activity and effectiveness against drug-resistant strains of fungi make it an attractive option for the development of new antifungal therapies. Although there are some limitations to its use, ongoing research and development of brolaconazole may lead to new and improved treatments for fungal infections.
Méthodes De Synthèse
Brolaconazole is synthesized through a multi-step process that involves the reaction of an aryl boronic acid with an imidazole derivative. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of brolaconazole. The synthesis of brolaconazole is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Brolaconazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida and Aspergillus. Brolaconazole has also been found to be effective against drug-resistant strains of fungi. The scientific research application of brolaconazole is primarily focused on its potential use as a therapeutic agent for fungal infections.
Propriétés
IUPAC Name |
1-[2-(4-bromophenyl)-2-phenylethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFXOOXBZMGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276693 | |
| Record name | Brolaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brolaconazole | |
CAS RN |
108894-40-2, 118528-04-4 | |
| Record name | Brolaconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brolaconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brolaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROLACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



